
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a chemical compound that has been studied extensively in the field of scientific research. This compound is also known as bis(4-chlorophenyl)-1,2-acenaphthylenediamine and has a molecular formula of C30H20Cl2N2. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and acetone. The compound has been found to have various applications in the field of chemistry, including its use as a catalyst and in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which helps to facilitate the reaction between the organic substrates.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-']. However, studies have shown that the compound is relatively non-toxic and has low acute toxicity. It has been found to have low skin and eye irritation potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is its effectiveness as a catalyst in organic reactions. It has been found to be a highly efficient and selective catalyst, which can lead to high yields of the desired products. However, one of the limitations of the compound is its relatively high cost, which can make it less accessible for some researchers.
Direcciones Futuras
There are several future directions for research on benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-']. One area of research could be the development of new and more efficient methods for the synthesis of the compound. Another area of research could be the exploration of its potential applications in other fields, such as the development of new materials or the treatment of diseases. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential effects on human health and the environment.
Conclusion:
In conclusion, benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. Its effectiveness as a catalyst in organic reactions has made it a valuable tool for researchers in the field of chemistry. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields.
Métodos De Síntesis
The synthesis of benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] is a multi-step process that involves several chemical reactions. The first step in the synthesis involves the reaction of 4-chloroaniline with 1,2-acenaphthylenequinone in the presence of a catalyst such as copper(II) sulfate pentahydrate. This reaction results in the formation of an intermediate compound, which is then further reacted with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The final product obtained is benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'].
Aplicaciones Científicas De Investigación
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro-'] has been extensively studied for its potential applications in the field of scientific research. One of the main areas of research has been in the development of new catalysts for organic reactions. The compound has been found to be an effective catalyst for a variety of organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction.
Propiedades
Número CAS |
153531-53-4 |
|---|---|
Nombre del producto |
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-chloro- |
Fórmula molecular |
C24H14Cl2N2 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
1-N,2-N-bis(4-chlorophenyl)acenaphthylene-1,2-diimine |
InChI |
InChI=1S/C24H14Cl2N2/c25-16-7-11-18(12-8-16)27-23-20-5-1-3-15-4-2-6-21(22(15)20)24(23)28-19-13-9-17(26)10-14-19/h1-14H |
Clave InChI |
IYZLYUBKTGIZNQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Cl)C(=NC5=CC=C(C=C5)Cl)C3=CC=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Cl)C(=NC5=CC=C(C=C5)Cl)C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






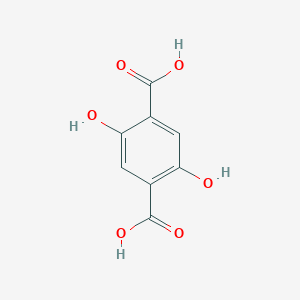



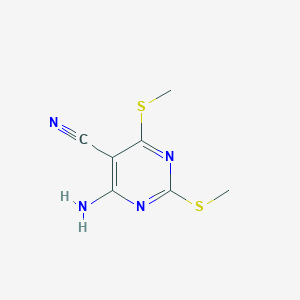
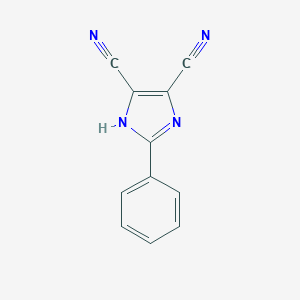

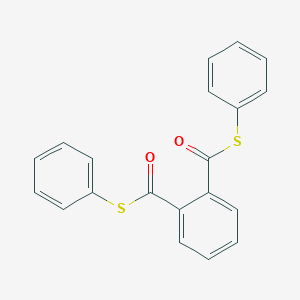
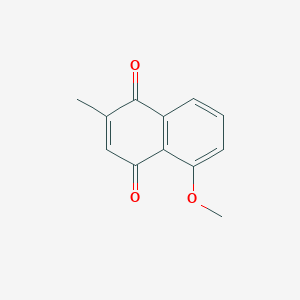
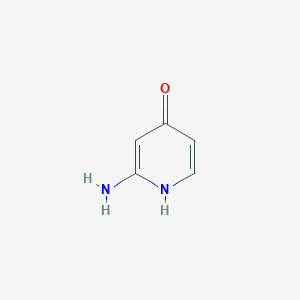
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)